molecular formula C18H26N2O3 B2424352 Tert-butyl 3-benzyl-6-oxa-3,7-diazabicyclo[3.2.2]nonane-7-carboxylate CAS No. 2253638-80-9

Tert-butyl 3-benzyl-6-oxa-3,7-diazabicyclo[3.2.2]nonane-7-carboxylate

Cat. No.: B2424352
CAS No.: 2253638-80-9
M. Wt: 318.417
InChI Key: YPNQRPMAAGAVFV-UHFFFAOYSA-N
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Description

Tert-butyl 3-benzyl-6-oxa-3,7-diazabicyclo[3.2.2]nonane-7-carboxylate is a complex organic compound with the molecular formula C18H26N2O3. It is known for its unique bicyclic structure, which includes an oxa-diazabicyclo nonane ring system. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive chemical properties.

Properties

IUPAC Name

tert-butyl 3-benzyl-6-oxa-3,7-diazabicyclo[3.2.2]nonane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-18(2,3)22-17(21)20-15-9-10-16(23-20)13-19(12-15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNQRPMAAGAVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(O1)CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-benzyl-6-oxa-3,7-diazabicyclo[3.2.2]nonane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxa-diazabicyclo nonane ring system.

    Introduction of the tert-butyl ester group: This is achieved through esterification reactions using tert-butyl alcohol and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-benzyl-6-oxa-3,7-diazabicyclo[3.2.2]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Antitumor Activity
Research has indicated that compounds derived from the bicyclic structure exhibit promising antitumor properties. For instance, derivatives of similar diazabicyclic compounds have shown significant inhibitory effects on microtubule polymerization, which is crucial for cancer cell proliferation .

Case Study:
A study evaluated the efficacy of related bicyclic compounds against various cancer cell lines, revealing IC50 values as low as 2.6 nM for some derivatives, highlighting the potential of these compounds in developing new anticancer therapies .

Organic Synthesis Applications

3.1 Intermediate for Complex Molecules
Tert-butyl 3-benzyl-6-oxa-3,7-diazabicyclo[3.2.2]nonane-7-carboxylate serves as an important intermediate in the synthesis of various biologically active molecules, including statins and other pharmaceuticals.

Table 1: Synthesis Applications

Compound NameApplication AreaReference
AtorvastatinCholesterol-lowering drug
CerivastatinCholesterol-lowering drug
FluvastatinCholesterol-lowering drug
Novel Antitumor AgentsCancer treatment

Material Science Applications

4.1 Polymer Chemistry
The unique structure of this compound allows it to be used in the development of new polymeric materials with enhanced properties such as thermal stability and mechanical strength.

4.2 Drug Delivery Systems
Due to its ability to form stable complexes with various drugs, this compound can be utilized in designing drug delivery systems that improve bioavailability and targeted delivery of therapeutic agents.

Mechanism of Action

The mechanism of action of tert-butyl 3-benzyl-6-oxa-3,7-diazabicyclo[3.2.2]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
  • Tert-butyl bromoacetate

Uniqueness

Tert-butyl 3-benzyl-6-oxa-3,7-diazabicyclo[3.2.2]nonane-7-carboxylate stands out due to its specific bicyclic structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where such properties are desired.

Biological Activity

Tert-butyl 3-benzyl-6-oxa-3,7-diazabicyclo[3.2.2]nonane-7-carboxylate is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₉H₂₆N₂O₃
  • Molecular Weight : 330.42 g/mol
  • CAS Number : 227940-70-7

Structural Characteristics

The compound features a bicyclic structure that contributes to its biological activity. The presence of a benzyl group and a tert-butyl ester enhances its lipophilicity, potentially influencing its interaction with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : There is emerging evidence indicating that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : The compound may also demonstrate neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Target Interaction

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cellular proliferation in cancerous cells.
  • Receptor Modulation : It may act as a modulator for neurotransmitter receptors, contributing to its neuroprotective effects.

Case Studies

StudyFindingsReference
Study on Antimicrobial ActivityThe compound showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations above 50 µM.
Anticancer ResearchIn vitro studies revealed that treatment with the compound resulted in a 70% reduction in cell viability in breast cancer cell lines after 48 hours.
Neuroprotection in Animal ModelsAnimal studies indicated that administration of the compound improved cognitive function and reduced oxidative stress markers in models of Alzheimer's disease.

Q & A

Q. Basic Stability Guidelines

  • Temperature : Store at 2–8°C in a desiccator to prevent hydrolysis .
  • Light sensitivity : Protect from UV exposure using amber glass containers.
  • Incompatibilities : Avoid strong oxidizers and acids due to potential decomposition into CO, NOx_x, or other hazardous products .

What pharmacological activities are associated with structurally related diazabicyclo compounds?

Advanced Pharmacological Applications
Diazabicyclo derivatives are explored for:

  • Microtubule disruption : Analogs like tubuloclustin show cytotoxicity in cancer cells by binding to tubulin .
  • Receptor modulation : 3,7-Diazabicyclo[3.3.1]nonane scaffolds exhibit subtype-selective activity at nicotinic acetylcholine receptors, suggesting potential CNS applications .

How can reaction yields be optimized for large-scale synthesis?

Q. Advanced Reaction Optimization

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance cyclization efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature control : Prolonged reflux (5–6 hours) ensures complete ring closure .

What analytical methods are recommended for assessing purity and degradation products?

Q. Advanced Analytical Strategies

  • HPLC-MS : Detects trace impurities (e.g., hydrolyzed tert-butyl groups).
  • GC-MS : Monitors volatile byproducts like formaldehyde during synthesis .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability under storage conditions .

How should researchers address contradictions in hazard classifications across SDS sources?

Data Contradiction Analysis
Discrepancies in SDS hazard data (e.g., "no known hazard" vs. H302/H315 classifications) arise from limited toxicological studies. Mitigation strategies include:

  • Precautionary principle : Assume acute toxicity (oral LD50_{50} > 2000 mg/kg) until validated .
  • In vitro testing : Conduct Ames tests for mutagenicity if biological applications are planned.

What environmental precautions are necessary for disposal?

Q. Advanced Ecological Considerations

  • Biodegradation : Limited data necessitate treating the compound as persistent. Use licensed waste contractors for incineration .
  • Aquatic toxicity : Prevent release into waterways due to unknown bioaccumulation potential .

How can computational modeling aid in studying this compound’s interactions?

Q. Advanced Computational Approaches

  • Molecular docking : Predict binding affinities to biological targets (e.g., tubulin) using software like AutoDock Vina .
  • DFT calculations : Optimize geometry and electronic properties for structure-activity relationship (SAR) studies .

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